2,2',2''-(Hexane-1,1,1-triyl)tris(5-methylfuran)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is an organic compound characterized by its unique structure, which includes three 2-methylfuran groups attached to a central hexane-1,1,1-triyl core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) typically involves the reaction of hexane-1,1,1-triyl chloride with 2-methylfuran in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is usually refluxed for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding lactones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
Oxidation: Formation of lactones.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of acylated furans.
Wissenschaftliche Forschungsanwendungen
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) exerts its effects involves interactions with various molecular targets. The furan rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. The central hexane-1,1,1-triyl core provides structural stability and flexibility, allowing the compound to adopt different conformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triacryloylhexahydro-1,3,5-triazine: Another compound with a triazine core and multiple functional groups.
5,5’,5’'-(Benzene-1,3,5-triyl)tris(thiophene-2-carbaldehyde): Similar structure with thiophene rings instead of furan rings.
Uniqueness
5,5’,5’'-(Hexane-1,1,1-triyl)tris(2-methylfuran) is unique due to its combination of furan rings and a hexane-1,1,1-triyl core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Eigenschaften
CAS-Nummer |
87688-72-0 |
---|---|
Molekularformel |
C21H26O3 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[1,1-bis(5-methylfuran-2-yl)hexyl]-5-methylfuran |
InChI |
InChI=1S/C21H26O3/c1-5-6-7-14-21(18-11-8-15(2)22-18,19-12-9-16(3)23-19)20-13-10-17(4)24-20/h8-13H,5-7,14H2,1-4H3 |
InChI-Schlüssel |
MWHYXDARRBCTLO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C1=CC=C(O1)C)(C2=CC=C(O2)C)C3=CC=C(O3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.